molecular formula C14H9FN2O B187948 3-(4-Fluoroanilino)indol-2-one CAS No. 21231-47-0

3-(4-Fluoroanilino)indol-2-one

Cat. No.: B187948
CAS No.: 21231-47-0
M. Wt: 240.23 g/mol
InChI Key: NXPXTHPLHCNMOJ-UHFFFAOYSA-N
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Description

3-(4-Fluoroanilino)indol-2-one is a synthetic indolin-2-one derivative designed for life science research and medicinal chemistry applications. The core indolin-2-one structure is a privileged scaffold in drug discovery, known for its diverse biological activities, particularly in oncology . This compound features a 4-fluoroanilino substituent, a modification that can significantly influence a molecule's physicochemical properties, metabolic stability, and binding affinity to biological targets . As such, it serves as a valuable building block for developing novel therapeutic agents and as a tool compound for probing biochemical pathways. Indole derivatives, including indolin-2-ones, exhibit a broad spectrum of pharmacological activities, with many demonstrating potent antitumor properties . Specifically, 3-substituted indolin-2-one analogs have been extensively investigated as potent inhibitors of receptor tyrosine kinases (RTKs) and angiogenesis, processes critical for tumor survival and growth . These compounds often function by targeting the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) pathways, leading to the inhibition of cancer cell proliferation and the induction of apoptosis . The presence of a halogen atom, such as fluorine, on the anilino ring is a common strategy in lead optimization. The introduction of a chlorine atom onto similar indolin-2-one frameworks has been shown to be crucial for reducing cardiotoxicity while maintaining good antitumor activities, highlighting the importance of halogens in the design of these molecules . This compound is intended for research use by qualified laboratory professionals only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, using personal protective equipment. Handle this light-sensitive compound with care and store at low temperature in a dark vial to ensure stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-fluorophenyl)imino-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O/c15-9-5-7-10(8-6-9)16-13-11-3-1-2-4-12(11)17-14(13)18/h1-8H,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPXTHPLHCNMOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=CC=C(C=C3)F)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80297658
Record name 3-(4-fluoroanilino)indol-2-one
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Molecular Weight

240.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671732
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

21231-47-0
Record name 3-[(4-Fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one
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Record name NSC 117190
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Record name NSC117190
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Record name 3-(4-fluoroanilino)indol-2-one
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Computational and Theoretical Investigations of 3 4 Fluoroanilino Indol 2 One

Molecular Modeling and Dynamics Simulations

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is fundamental in drug design for understanding how a ligand, such as 3-(4-Fluoroanilino)indol-2-one, might interact with a biological target, typically a protein or enzyme. The process involves predicting the binding mode and affinity, often represented by a scoring function.

For a compound like this compound, docking studies would be performed against various known cancer-related targets, such as protein kinases (e.g., CDK2, EGFR), to predict its inhibitory potential. The analysis would focus on key interactions like hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and the amino acid residues in the target's active site. The fluorine atom on the anilino ring is of particular interest as it can form halogen bonds and alter the electronic properties of the molecule, potentially enhancing binding affinity.

Table 1: Hypothetical Molecular Docking Results for this compound

Target Protein (PDB ID)Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Protein Kinase AData Not AvailableData Not AvailableData Not Available
VEGFR2Data Not AvailableData Not AvailableData Not Available
EGFRData Not AvailableData Not AvailableData Not Available
CDK2Data Not AvailableData Not AvailableData Not Available

Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Dynamics

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-target complex over time. dovepress.com MD simulations provide a dynamic view of the complex, revealing how the ligand and protein atoms move and interact under simulated physiological conditions. nih.gov This is crucial for validating the docking pose and understanding the conformational changes that may occur upon ligand binding. dovepress.comnih.gov

An MD simulation for the this compound-protein complex would typically run for nanoseconds. The stability of the complex is analyzed by monitoring parameters like the root-mean-square deviation (RMSD) of the protein and ligand, root-mean-square fluctuation (RMSF) of individual residues, and the number of hydrogen bonds maintained throughout the simulation. Stable RMSD values would indicate a stable binding pose.

Binding Free Energy Calculations (e.g., MM-GBSA)

To provide a more quantitative estimate of binding affinity, binding free energy calculations are performed on the snapshots extracted from the MD simulation trajectory. The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a popular approach for this purpose. walshmedicalmedia.comresearchgate.net It calculates the binding free energy by combining molecular mechanics energies with continuum solvation models. walshmedicalmedia.com

The binding free energy (ΔG_bind) is composed of contributions from van der Waals forces, electrostatic interactions, polar solvation energy, and non-polar solvation energy. These calculations help in ranking different ligands or different binding poses of the same ligand. For this compound, MM-GBSA would provide a more accurate prediction of its binding strength to a target compared to docking scores alone. walshmedicalmedia.com

Table 2: Hypothetical MM-GBSA Binding Free Energy Components for a this compound Complex

Energy ComponentValue (kcal/mol)
Van der Waals EnergyData Not Available
Electrostatic EnergyData Not Available
Polar Solvation EnergyData Not Available
Non-polar Solvation EnergyData Not Available
Total Binding Free Energy (ΔG_bind) Data Not Available

In Silico Approaches for Reactivity and Interaction Prediction

Beyond target binding, computational methods can predict the reactivity and other molecular properties of this compound. Techniques like Density Functional Theory (DFT) are used to calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the electron density distribution and identify sites susceptible to electrophilic or nucleophilic attack. For this compound, the carbonyl oxygen and the nitrogen atoms of the indole (B1671886) ring would likely be identified as nucleophilic regions, while the hydrogen atoms of the amine groups would be electrophilic. These predictions are valuable for understanding potential metabolic pathways and designing synthetic routes.

Structure Activity Relationship Sar Studies of 3 4 Fluoroanilino Indol 2 One and Analogues

Impact of Substituents on Biological Activities

The biological profile of indolin-2-one derivatives can be precisely tuned through strategic substitutions. Structure-activity relationship (SAR) studies have been crucial in elucidating how different functional groups on the indolinone core and the anilino ring influence the compound's interaction with target enzymes, thereby affecting its potency and selectivity. scirp.orgmdpi.com

The fluorine atom, particularly when placed at the para-position of the anilino ring as in 3-(4-Fluoroanilino)indol-2-one, plays a significant role in modulating the molecule's biological properties. Fluorine is the most electronegative element, and its introduction can alter a molecule's pKa, dipole moment, and hydrogen bonding capabilities. In kinase inhibitors like gefitinib, the fluoro group is known to be important for binding affinity. mdpi.com

The presence of a fluorine atom can lead to favorable interactions within the ATP-binding pocket of kinases, potentially forming strong hydrogen bonds or electrostatic interactions that enhance inhibitory activity. For instance, in studies of related indole (B1671886) derivatives, the presence and position of a fluorine atom on the indole ring itself were shown to significantly impact cytotoxic activity against cancer cell lines. nih.gov A 6-fluoro-substituted indole-chalcone derivative, for example, demonstrated potent activity against oxaliplatin-resistant colorectal cancer cells. nih.gov This highlights the strategic importance of fluorine substitution in overcoming drug resistance and improving efficacy. nih.gov

SAR studies extend beyond the fluorine substituent to encompass a wide range of modifications on both the indolinone and anilino rings.

Anilino Moiety: The anilino ring is a key vector for exploring SAR. While the 4-fluoro substitution is common, altering the substituent or its position can dramatically change the biological outcome. Replacing the fluorine with other halogens or with electron-donating or electron-withdrawing groups modifies the electronic distribution across the molecule, affecting binding affinity. Studies on related kinase inhibitors have shown that even small changes, such as shifting a substituent from the para to the meta position, can impact potency. For example, in a series of 4-azaindole (B1209526) derivatives, 4-methoxyindole (B31235) analogs showed higher potency compared to unsubstituted indoles. dndi.org

The table below summarizes the impact of various substitutions on the biological activity of indolinone analogues, based on findings from related compound series.

Compound SeriesSubstitution SiteSubstituentObserved Impact on ActivityReference Target/Assay
Indole-ChalconesIndole Ring (C6)-FEnhanced cytotoxicity in oxaliplatin-resistant cellsMetastatic Colorectal Cancer Cells nih.gov
Indolinone-QuinazolinesIndolinone Core (C5)-BrIncreased cytotoxicity against HepG-2 cellsCDK-2, EGFR, VEGFR-2 mdpi.com
Indolinone-QuinazolinesIndolinone Core (C5)-ClModerate cytotoxicity against HepG-2 cellsCDK-2, EGFR, VEGFR-2 mdpi.com
4-Azaindole-piperidinesIndole Ring (C4)-OCH3Increased potency against T. cruziTrypanosoma cruzi dndi.org
Isatin (B1672199) DerivativesIsatin Core (C5)-SO2-Piperidine(CF3)Potent antiviral activityH1N1, HSV-1, COX-B3 mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.govjmaterenvironsci.com For indolin-2-one derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been instrumental in understanding the structural requirements for potent kinase inhibition. researchgate.net

These models generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. For instance, a 3D-QSAR study on indolinone-based inhibitors of Phosphoinositide-Dependent Kinase-1 (PDK1) yielded robust models that could predict the biological activity of new compounds. researchgate.net Similarly, QSAR models have been developed for indole and isatin derivatives as inhibitors of beta-amyloid aggregation, providing insights into the physicochemical features correlated with potency. mdpi.com Such models are crucial for rationally designing new analogues of this compound with improved activity profiles by guiding the placement of substituents to maximize favorable interactions with the target protein. mdpi.comsemanticscholar.org

Pharmacophore Development and Optimization

A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound and its analogues, which typically act as ATP-competitive kinase inhibitors, the pharmacophore generally consists of a specific spatial arrangement of hydrogen bond donors, hydrogen bond acceptors, and hydrophobic/aromatic regions. mdpi.comresearchgate.net

The indolinone scaffold itself is a key pharmacophoric element. mdpi.com The NH group of the indole ring and the exocyclic NH group (anilino linker) often act as hydrogen bond donors, while the carbonyl oxygen of the lactam ring serves as a crucial hydrogen bond acceptor. The aromatic rings (indole and anilino) provide essential hydrophobic and π-stacking interactions within the ATP-binding pocket.

Pharmacophore models can be generated based on a set of active ligands or from the crystal structure of a ligand-protein complex. These models are powerful tools for virtual screening of compound databases to identify novel scaffolds or for guiding the optimization of existing leads. nih.gov For example, a pharmacophore model for VEGFR-2 inhibitors, using the indolinone-containing drug Sunitinib (B231) as a lead, has guided the design of new derivatives. researchgate.net By ensuring that new designs retain the key pharmacophoric features, chemists can optimize secondary properties like solubility and metabolic stability while maintaining or enhancing the desired biological activity.

Future Directions in Research on 3 4 Fluoroanilino Indol 2 One

Exploration of Novel Synthetic Methodologies for Enhanced Accessibility

The development of efficient and scalable synthetic routes is crucial for the widespread availability of 3-(4-Fluoroanilino)indol-2-one for research and potential clinical development. Future research in this area will likely focus on innovative synthetic strategies that offer improved yields, reduced production costs, and greater accessibility. researchgate.net

One promising avenue is the exploration of solid-phase synthesis techniques, which could facilitate the rapid generation of a library of related compounds for structure-activity relationship studies. nih.gov Additionally, the development of novel catalytic systems could provide more efficient and environmentally friendly methods for the construction of the core indole (B1671886) scaffold. researchgate.net Researchers are also investigating methods for the efficient synthesis of 3-fluoro-indole-2-carbonyl compounds, which could be adapted for the synthesis of this compound. google.com

Advanced Mechanistic Elucidation via Omics Technologies

A deeper understanding of the molecular mechanisms underlying the biological activity of this compound is essential for its rational development. The application of advanced "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to comprehensively characterize its effects on cellular systems. nih.govnih.gov

These high-throughput techniques can help identify the primary molecular targets of the compound, as well as downstream signaling pathways that are modulated. nih.gov For instance, proteomic profiling can reveal changes in protein expression and post-translational modifications in response to treatment, providing insights into the compound's mechanism of action. nih.gov This detailed mechanistic understanding will be critical for identifying predictive biomarkers of response and for designing more effective combination therapies.

Development of Targeted Chemical Probes

To further investigate the biological functions and molecular targets of this compound, the development of targeted chemical probes is a key research direction. These probes are specifically designed molecules that can be used to visualize, isolate, and identify the binding partners of the compound within a complex biological system. chemicalprobes.org

The design of such probes often involves incorporating a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, onto the core structure of this compound without significantly altering its biological activity. These tools will be invaluable for a variety of applications, including target validation, cellular imaging, and affinity-based protein profiling, ultimately providing a more precise understanding of its mode of action. chemicalprobes.org

Investigation of Polypharmacology and Off-Target Effects

Many small molecule drugs interact with multiple targets, a phenomenon known as polypharmacology. nih.gov While this can contribute to their therapeutic efficacy, it can also lead to unwanted off-target effects. A thorough investigation of the polypharmacology of this compound is therefore essential to fully understand its biological profile. nih.gov

Computational approaches, such as molecular docking and virtual screening, can be employed to predict potential off-targets. nih.gov These predictions can then be validated experimentally using a variety of biochemical and cell-based assays. A comprehensive understanding of its target selectivity will be crucial for predicting potential side effects and for designing next-generation analogs with improved safety profiles.

Design of Next-Generation Analogues with Improved Specificity and Potency

Building upon the knowledge gained from structure-activity relationship studies and mechanistic investigations, the design of next-generation analogues of this compound with improved specificity and potency is a major focus of future research. nih.govnih.govnih.govmdpi.com By systematically modifying the chemical structure of the parent compound, researchers aim to enhance its affinity for its primary target while minimizing interactions with off-targets. researchgate.netnih.gov

This process often involves the synthesis and evaluation of a series of related compounds to identify key structural features that contribute to its biological activity. nih.govmdpi.com For example, the introduction of different substituents on the indole or aniline (B41778) rings could lead to analogues with enhanced potency or altered target selectivity. researchgate.netresearchgate.net The ultimate goal is to develop novel compounds with optimized therapeutic properties for potential clinical applications. mdpi.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 3-(4-Fluoroanilino)indol-2-one?

  • Methodological Answer : The synthesis typically involves condensation reactions between indol-2-one precursors and 4-fluoroaniline derivatives. For example, (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde was synthesized via Vilsmeier-Haack formylation followed by condensation with hydrazine derivatives . Key steps include:

  • Vilsmeier-Haack reaction : Introduces formyl groups to the indole nucleus using POCl₃ and DMF.
  • Nucleophilic substitution : 4-Fluoroaniline reacts with activated carbonyl intermediates (e.g., α,β-unsaturated ketones) under reflux in ethanol or THF.
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) yields pure compounds.
  • Yield Optimization : Reaction temperatures (80–100°C) and stoichiometric ratios (1:1.2 for indole:aniline) are critical for maximizing yields (reported 60–75%) .

Q. How is the crystal structure of this compound determined?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, a related compound, (2Z)-3-(4-Fluoroanilino)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)but-2-en-1-one, was analyzed using:

  • Crystallization : Slow evaporation of an ethanol-DCM solution.
  • Data Collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement : SHELXL-2018/3 for structure solution and refinement (R-factor = 0.045) .
  • Key Parameters :
ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a, b, c (Å)8.3871, 11.1368, 16.823
β (°)94.231
Z4

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm substituent positions. For example, the 4-fluoroaniline NH proton appears as a singlet at δ 10.2–10.5 ppm .
  • IR Spectroscopy : Stretching vibrations for C=O (1680–1700 cm⁻¹) and N-H (3200–3300 cm⁻¹) are diagnostic.
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 268.0984 for C₁₄H₁₀FN₂O) .

Advanced Research Questions

Q. How does this compound interact with biological targets such as BRD4-BD1?

  • Methodological Answer : Molecular docking and binding assays reveal:

  • Binding Affinity : Indol-2-one derivatives exhibit selective inhibition of BRD4-BD1 (IC₅₀ = 0.12 µM) over BD2 (IC₅₀ = 2.6 µM) due to hydrophobic interactions with the ZA channel .
  • Key Interactions :
  • Fluorine atoms form halogen bonds with Pro82 and Asn140.
  • Indole carbonyl hydrogen-bonds with Tyr97.
  • Cellular Assays : Antiproliferative activity against HL-60 cells (IC₅₀ = 1.8 µM) with low toxicity to normal GES-1 cells .

Q. What computational approaches validate the electronic properties of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : B3LYP/6-311G(d,p) calculations predict HOMO-LUMO gaps (~4.1 eV), indicating moderate reactivity.
  • Molecular Dynamics (MD) : Simulations (100 ns, CHARMM36) assess stability in aqueous solutions, showing consistent RMSD (<2 Å) .
  • Contradictions : Experimental vs. theoretical dipole moments may arise due to solvent effects (e.g., DMSO vs. gas phase) .

Q. How can pharmacokinetic challenges (e.g., solubility) be addressed for this compound derivatives?

  • Methodological Answer :

  • Structural Modifications : Introducing sulfonate groups improves aqueous solubility (e.g., 4-[2-(tosyloxy)ethyl]-1,3-dihydroindol-2-one, solubility = 12 mg/mL) .
  • Prodrug Strategies : Esterification of the indole carbonyl enhances membrane permeability (e.g., ethyl derivatives show 3-fold increased Caco-2 permeability) .
  • Nanoformulations : Liposomal encapsulation reduces hepatic clearance (t₁/₂ increased from 2.1 to 6.7 h in murine models) .

Data Contradictions and Resolutions

  • Crystallographic vs. NMR Data : Discrepancies in bond lengths (e.g., C=O: 1.22 Å in XRD vs. 1.25 Å in DFT) may arise from crystal packing effects. Multi-technique validation (XRD, NMR, IR) is recommended .
  • Biological Selectivity : Some derivatives (e.g., compound 21n) show high in vitro potency but poor cellular uptake due to P-glycoprotein efflux. Structural optimization (e.g., 21r with methylpiperazine side chains) mitigates this .

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